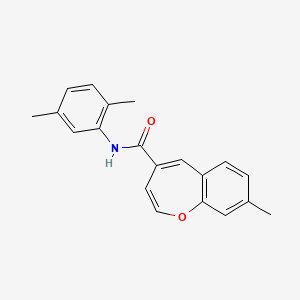

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data or a known structure, it’s not possible to provide a detailed analysis .

Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. Unfortunately, without specific data for this compound, I can’t provide an analysis .

Scientific Research Applications

Chemical Synthesis and Material Science Applications

- Advanced Synthesis Techniques: Research shows practical methods for synthesizing complex molecules that may share structural similarities with N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide. For instance, the synthesis of orally active CCR5 antagonists demonstrates intricate organic synthesis strategies involving esterification, Claisen type reactions, and the Suzuki−Miyaura reaction, which could be applicable to the synthesis of related compounds (Ikemoto et al., 2005).

- Electrochromic Materials: Novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine (TPA) units exhibit electrochromic properties, hinting at the potential use of related benzoxepine compounds in smart materials and displays (Chang & Liou, 2008).

Pharmacology and Drug Development

- Anticonvulsant Activities: Benzamide derivatives, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, show significant anticonvulsant activities in animal models, suggesting that structurally related compounds might also possess neurological or pharmacological benefits (Robertson et al., 1987).

- Anti-Inflammatory and Analgesic Agents: Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific chemical scaffolds indicates potential anti-inflammatory and analgesic properties, which could be an area of interest for derivatives of this compound (Abu‐Hashem et al., 2020).

Molecular Biology and Biochemistry

- Photoreleasable Protecting Groups: The use of dimethylphenacyl chromophores as photoreleasable protecting groups for carboxylic acids presents an innovative approach in the controlled release of bioactive molecules, potentially applicable to the study or delivery of compounds like this compound (Klan et al., 2000).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action might involve binding to a specific protein or enzyme. Without more information, it’s not possible to speculate on the mechanism of action of this specific compound.

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal. Without an SDS for this specific compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-13-4-6-15(3)18(10-13)21-20(22)17-8-9-23-19-11-14(2)5-7-16(19)12-17/h4-12H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWBWBGOSJWBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)

![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)

![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)

![(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718519.png)

![3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2718521.png)